
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one is a synthetic compound that has been widely studied for its potential use in scientific research. It is also known by the chemical name of AC-262,356. This compound belongs to the class of quinazolinones, which are known for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one is not fully understood. However, it has been shown to have an affinity for the androgen receptor and may act as a selective androgen receptor modulator (SARM).
Biochemical and Physiological Effects:
Studies have shown that 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one may have potential applications in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and may also improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one in lab experiments is its potential use in the treatment of neurodegenerative diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one. One direction is to further investigate its potential use as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential use in other areas of medicine, such as cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and to develop more effective and selective compounds.
Synthesis Methods
The synthesis of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one can be achieved through a multi-step process. The initial step involves the reaction of 2-amino-4-chlorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of 2-amino-4-chloro-8-methylquinazoline-3-one. The second step involves the reaction of this intermediate with furfuryl bromide in the presence of potassium carbonate, which results in the formation of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one.
Scientific Research Applications
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the androgen receptor and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-3-2-4-8-11(7)15-12(16-13(8)17)9-5-6-10(14)18-9/h2-6,12,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFGDBOAYWGUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(N2)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)
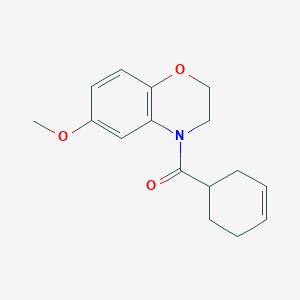

![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
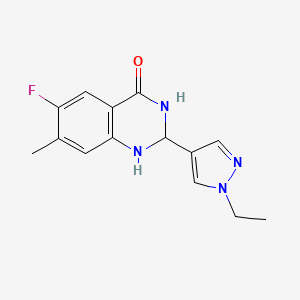
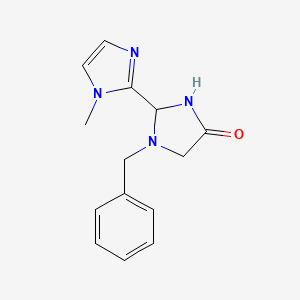
![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)
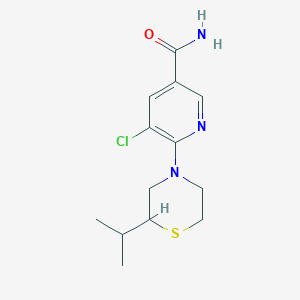
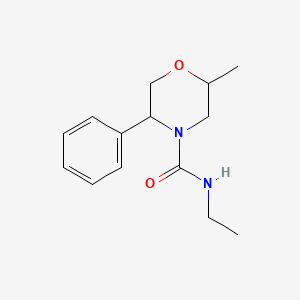
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)